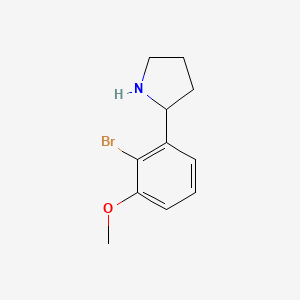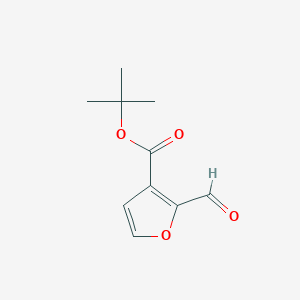
Tert-butyl2-formylfuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-formylfuran-3-carboxylate is an organic compound that belongs to the class of carboxylic acid esters It is characterized by the presence of a furan ring substituted with a formyl group and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-formylfuran-3-carboxylate typically involves the formylation of a furan derivative followed by esterification. One common method starts with the formylation of furan using Vilsmeier-Haack reaction conditions, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The resulting 2-formylfuran is then subjected to esterification with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid to yield tert-butyl 2-formylfuran-3-carboxylate .
Industrial Production Methods: Industrial production of tert-butyl 2-formylfuran-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high yields and purity of the final product .
Types of Reactions:
Oxidation: Tert-butyl 2-formylfuran-3-carboxylate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The formyl group in tert-butyl 2-formylfuran-3-carboxylate can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Tert-butyl 2-formylfuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates and bioactive molecules.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-formylfuran-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can act as a reactive site for nucleophilic attack, while the furan ring can participate in π-π interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
Tert-butyl 2-formylbenzoate: Similar structure but with a benzene ring instead of a furan ring.
Tert-butyl 2-formylthiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Tert-butyl 2-formylpyrrole-3-carboxylate: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness: Tert-butyl 2-formylfuran-3-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs. The furan ring is more electron-rich than benzene, thiophene, or pyrrole, making it more reactive in certain chemical transformations .
Propiedades
Fórmula molecular |
C10H12O4 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
tert-butyl 2-formylfuran-3-carboxylate |
InChI |
InChI=1S/C10H12O4/c1-10(2,3)14-9(12)7-4-5-13-8(7)6-11/h4-6H,1-3H3 |
Clave InChI |
PVQNTVHQKYIUSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(OC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
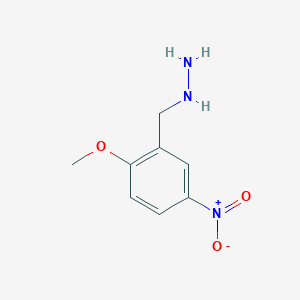
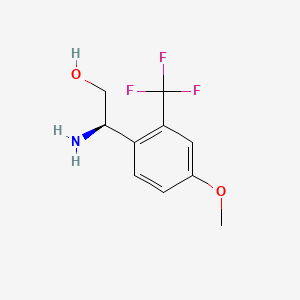
![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)

![(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13599205.png)


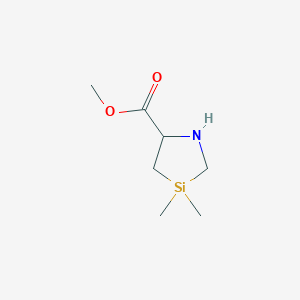
![2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine](/img/structure/B13599242.png)
![Methyl4-[(4-aminophenoxy)methyl]benzoate](/img/structure/B13599245.png)
